molecular formula C20H34N6OS B2571678 N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide CAS No. 941986-03-4

N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide

Cat. No.: B2571678
CAS No.: 941986-03-4
M. Wt: 406.59
InChI Key: AZKRHINUXBJUDF-UHFFFAOYSA-N
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Description

N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide is a complex compound within the pyrazolo[3,4-d]pyrimidine family These compounds are often studied for their potential biological activities, including antiproliferative and anti-inflammatory effects

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide involves a multi-step process:

  • Step 1: Synthesize the pyrazolo[3,4-d]pyrimidine core by reacting appropriate precursors under acidic or basic conditions.

  • Step 2: Introduce the ethylthio group through nucleophilic substitution, typically using ethylthiol in the presence of a base such as sodium hydride (NaH).

  • Step 3: Incorporate the isopropylamino group via amination, where the precursor is reacted with isopropylamine.

  • Step 4: Attach the propylpentanamide chain to the pyrazolo[3,4-d]pyrimidine intermediate through an amide coupling reaction, commonly using agents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

For industrial-scale production, optimizing the reaction conditions to maximize yield and minimize by-products is critical. This may involve:

  • Using continuous flow reactors to maintain consistent reaction conditions.

  • Employing high-throughput screening to identify the most efficient catalysts and solvents.

  • Implementing rigorous purification techniques like recrystallization and column chromatography to ensure the final product's purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide undergoes various reactions, including:

  • Oxidation: Can oxidize at the ethylthio group to form a sulfoxide or sulfone.

  • Reduction: The nitro groups, if present, can be reduced to amines.

  • Substitution: The halogen atoms, if present, can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

  • Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution: Base catalysts like potassium carbonate (K2CO3), solvent such as dimethylformamide (DMF).

Major Products Formed

  • Sulfoxides/Sulfones: From oxidation.

  • Amines: From reduction.

  • Substituted derivatives: From nucleophilic substitution.

Scientific Research Applications

Chemistry

  • Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.

  • Materials Science: Application in the development of new polymers or materials with specific properties.

Biology

  • Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to known active compounds.

  • Signaling Pathways: Studied for its effects on cellular signaling pathways, potentially influencing cell growth and apoptosis.

Medicine

  • Antiproliferative Agents: Investigated for its potential use in cancer therapy.

  • Anti-inflammatory Agents: Evaluated for its ability to reduce inflammation.

Industry

  • Pharmaceutical Development: As a lead compound for developing new drugs.

  • Agriculture: Potential use in developing new agrochemicals.

Mechanism of Action

N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide exerts its effects primarily through:

  • Molecular Targets: Interacts with specific proteins and enzymes, inhibiting or activating their functions.

  • Pathways: Influences signaling pathways, which can affect cellular processes like proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide stands out among related compounds due to its unique structural features, such as the ethylthio and isopropylamino groups, which may confer specific biological activities.

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives: General class of compounds with similar core structures but different functional groups.

  • Thioether-containing compounds: Compounds with similar sulfur-based functional groups.

  • Amino-substituted pyrazolopyrimidines: Compounds with similar amino group substitutions.

The specificity and combination of these structural features in this compound render it a subject of interest for various scientific research applications.

Properties

IUPAC Name

N-[2-[6-ethylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-propylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N6OS/c1-6-9-15(10-7-2)19(27)21-11-12-26-18-16(13-22-26)17(23-14(4)5)24-20(25-18)28-8-3/h13-15H,6-12H2,1-5H3,(H,21,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKRHINUXBJUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NCCN1C2=NC(=NC(=C2C=N1)NC(C)C)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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